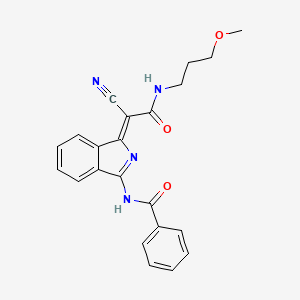

(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Description

The compound (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a complex benzamide derivative with a molecular weight of 402.4 g/mol and a topological polar surface area of 104 Ų, indicating moderate solubility in polar solvents . Key structural features include:

- A benzamide core.

- A cyano group at the ethylidene position.

- A 3-methoxypropylamino substituent contributing to hydrogen bonding capacity (H-bond donor count: 2; acceptor count: 5).

- A rigid isoindole backbone with defined stereochemistry (Z-configuration).

The compound’s synthesis and characterization rely on advanced spectroscopic techniques such as 1H NMR, 13C NMR, and GC-MS, consistent with methods outlined in Tables of Spectral Data for Structure Determination of Organic Compounds .

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-29-13-7-12-24-22(28)18(14-23)19-16-10-5-6-11-17(16)20(25-19)26-21(27)15-8-3-2-4-9-15/h2-6,8-11H,7,12-13H2,1H3,(H,24,28)(H,25,26,27)/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXVURBTJUMRG-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as isoindoline, benzoyl chloride, and 3-methoxypropylamine.

Step-by-Step Synthesis:

Reaction Conditions: These reactions are typically carried out in solvents like dichloromethane or acetonitrile, with reaction temperatures ranging from room temperature to 80°C, depending on the step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Safety and Environmental Considerations: Implementing measures to handle toxic reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzoic acid.

Reduction: Formation of N-(1-(1-amino-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Recent studies have indicated that compounds similar to (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exhibit antiviral properties. The presence of the nitrile group is significant for enhancing biological activity against viral pathogens. For instance, a patent describes a series of nitrile-containing compounds that demonstrate efficacy against various viruses, suggesting that modifications to the structure can lead to improved antiviral agents .

Cancer Research

The compound's structural features may also position it as a candidate for cancer treatment. Research into related compounds has shown that isoindole derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The benzamide moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in tumor growth .

Case Study: Anticancer Activity

A study investigating the effects of benzamide derivatives on cancer cells revealed that specific modifications to the isoindole structure can enhance cytotoxicity against breast and lung cancer cell lines. The results indicated that compounds with similar structural motifs could induce apoptosis more effectively than their non-modified counterparts .

Material Science Applications

Sensor Development

The compound's ability to undergo colorimetric changes in response to environmental stimuli positions it as a candidate for sensor applications. Similar benzamide derivatives have been reported to exhibit significant color transitions when exposed to fluoride ions, indicating potential for use in environmental monitoring and detection systems .

| Property | Value |

|---|---|

| Color Change | Colorless to black |

| Detection Limit | mM concentrations |

| Mechanism | Deprotonation-enhanced ICT |

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as X-ray crystallography are essential for understanding the solid-state properties and intermolecular interactions of this compound, which can influence its reactivity and biological activity .

Synthesis Overview

The synthesis typically begins with the formation of an isoindole derivative, followed by the introduction of the benzamide group through acylation reactions. The presence of the cyano group is crucial for enhancing the compound's reactivity and biological profile.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety are key functional groups that facilitate binding to these targets. The mechanism often involves:

Binding to Active Sites: The compound binds to the active site of an enzyme, inhibiting its activity.

Pathway Modulation: By interacting with receptors, it can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Structural Differences :

- Core: Shares the benzamide backbone but lacks the isoindole and cyano-ethylidene moieties.

- Substituents: Contains a hydroxyl group and dimethyl ethyl group, forming an N,O-bidentate directing group instead of the cyano and methoxypropyl groups .

Data Comparison :

Quinuclidin-3-one Analogues

Key Structural Differences :

- Core: Features a quinuclidinone ring instead of isoindole.

- Substituents: Contains a benzyl-indole group but lacks the cyano and methoxypropylamino functionalities .

- Applications : Evaluated for anticancer activity (NCI/NIH Project CA 140409), whereas the target compound’s biological activity remains unstudied in the provided evidence .

Data Comparison :

Zygocaperoside and Isorhamnetin-3-O-glycoside

While structurally distinct (glycosides vs. benzamides), these compounds highlight methodological parallels:

Biological Activity

(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that this compound acts as a polo-like kinase 1 (Plk1) inhibitor. Plk1 is crucial in cell cycle regulation and is often overexpressed in various cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Anticancer Activity

The primary biological activity attributed to this compound is its anticancer potential. Studies have shown that compounds targeting Plk1 can effectively reduce tumor growth in vitro and in vivo models. The mechanism involves:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : By inhibiting Plk1, the compound causes G2/M phase arrest, preventing cancer cells from proliferating .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting:

- Neuroprotective Effects : Some studies highlight the potential neuroprotective properties of isoindole derivatives, indicating a possible role in neurodegenerative disease management.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.